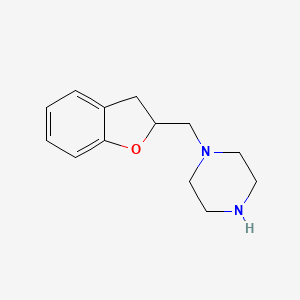

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZIVLPHTKLWQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2CC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390221 |

Source

|

| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876717-03-2 |

Source

|

| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

An In-depth Technical Guide to the Synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Abstract

The this compound core is a significant structural motif in medicinal chemistry, recognized for its potential as a "privileged scaffold" in drug design. Compounds bearing this moiety have demonstrated promising biological activities, including anti-inflammatory properties through modulation of histamine H3 and H4 receptors.[1][2] The piperazine ring, a common pharmacophore, enhances aqueous solubility and provides a versatile handle for structural modification, making it a cornerstone in the development of CNS-active agents, kinase inhibitors, and other therapeutics.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this target molecule, focusing on the underlying chemical principles, practical experimental considerations, and a comparative analysis of the methodologies. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and field-proven insights.

Retrosynthetic Analysis and Strategic Overview

The hinges on the formation of the C-N bond between the 2,3-dihydrobenzofuran-2-ylmethyl fragment and the piperazine ring. Two principal retrosynthetic disconnections dominate the strategic landscape:

-

Nucleophilic Substitution (SN2) Pathway: This approach involves the disconnection of the target C-N bond, leading to a piperazine nucleophile and a 2,3-dihydrobenzofuran-2-ylmethyl electrophile equipped with a suitable leaving group (e.g., a halide or sulfonate).

-

Reductive Amination Pathway: This strategy also disconnects the target C-N bond, but retrosynthetically yields piperazine and 2,3-dihydrobenzofuran-2-carbaldehyde. This pathway proceeds through the formation of an iminium ion intermediate, which is subsequently reduced in situ.

These two divergent strategies offer distinct advantages and challenges concerning starting material availability, reaction control, and scalability.

Figure 1: Retrosynthetic analysis of this compound.

Synthetic Strategy I: Nucleophilic Substitution

This classical and robust approach relies on the direct alkylation of piperazine with a reactive 2,3-dihydrobenzofuran derivative. The success of this strategy is contingent upon the efficient preparation of the electrophilic partner and careful control of the alkylation step to prevent undesired side reactions.

Synthesis of Key Intermediate: 2-(Bromomethyl)-2,3-dihydrobenzofuran

The most common electrophilic precursor is 2-(bromomethyl)-2,3-dihydrobenzofuran. A highly effective method for its synthesis involves the organocatalytic oxybromination of 2-allylphenol.[5]

Causality Behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is used as a safe and easy-to-handle source of electrophilic bromine (Br+). However, NBS alone is often insufficient to promote the desired intramolecular cyclization, leading instead to aromatic bromination of the phenol ring.[5]

-

Catalyst System: A catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid is employed to activate NBS. It is hypothesized that these reagents react in situ to form acetyl hypobromite (AcOBr), a more potent brominating agent that facilitates the crucial cyclization step.[5]

-

Solvent: Dichloromethane (DCM) or acetone can be used. Acetone is a more environmentally benign alternative that often provides comparable or even improved yields.[5]

Experimental Protocol: Synthesis of 2-(Bromomethyl)-2,3-dihydrobenzofuran

-

To a stirred solution of 2-allylphenol (1.0 eq) in acetone (0.5 M) at room temperature, add acetic acid (0.2 eq) followed by DBU (0.2 eq).

-

Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise over 15 minutes. The reaction is exothermic and may require cooling to maintain room temperature.

-

Stir the reaction mixture for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO3) and brine, then dry over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(bromomethyl)-2,3-dihydrobenzofuran as a colorless oil.

The Alkylation Step: Coupling with Piperazine

The reaction of the brominated intermediate with piperazine presents a classic challenge in amine chemistry: controlling the degree of alkylation. Direct reaction can lead to a mixture of the desired mono-alkylated product, the di-alkylated product, and unreacted starting materials.

Causality Behind Experimental Choices:

-

Control of Mono-alkylation: To favor the formation of the mono-alkylated product, a large excess of piperazine (typically 5-10 equivalents) is used. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a molecule of the mono-alkylated product.[6]

-

Alternative Strategy (Protection): For more precise control, mono-Boc-protected piperazine can be used. After the alkylation step, the Boc (tert-butyloxycarbonyl) protecting group is readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product.[6] This two-step sequence often provides cleaner reactions and higher yields of the desired product.

-

Base and Solvent: A base such as potassium carbonate (K2CO3) or triethylamine (TEA) is used to neutralize the HBr formed during the reaction. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are suitable for this transformation.

Experimental Protocol: Synthesis of this compound

-

To a solution of piperazine (10.0 eq) in acetonitrile (0.2 M), add anhydrous potassium carbonate (3.0 eq).

-

Add a solution of 2-(bromomethyl)-2,3-dihydrobenzofuran (1.0 eq) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove the excess piperazine and salts.

-

Dry the organic layer over Na2SO4, filter, and concentrate.

-

Purify the crude product via flash column chromatography (silica gel, DCM/methanol gradient, often with 1% TEA to prevent tailing) to afford the title compound.

Synthetic Strategy II: Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds, offering an excellent alternative to direct alkylation. This one-pot procedure involves the reaction of an aldehyde with piperazine to form a transient iminium ion, which is immediately reduced by a mild, selective hydride agent.

Synthesis of Key Intermediate: 2,3-Dihydrobenzofuran-2-carbaldehyde

This aldehyde can be prepared through the oxidation of the corresponding primary alcohol, (2,3-dihydrobenzofuran-2-yl)methanol.

Causality Behind Experimental Choices:

-

Oxidizing Agent: A variety of mild oxidizing agents can be used, such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. DMP is often preferred due to its operational simplicity and non-acidic conditions, which are well-tolerated by the dihydrobenzofuran ring.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-2-carbaldehyde

-

To a solution of (2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq) in DCM (0.2 M), add Dess-Martin periodinane (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting alcohol.

-

Quench the reaction with a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3 and stir vigorously for 30 minutes.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde.

The Reductive Amination Step

This step couples the aldehyde intermediate with piperazine in a one-pot fashion.

Figure 2: Mechanism of the reductive amination pathway.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation.[7] It is milder than other borohydrides like NaBH4 or NaBH3CN and is particularly effective at reducing the iminium ion intermediate without significantly reducing the starting aldehyde. Its steric bulk and reduced reactivity allow for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined together.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2,3-dihydrobenzofuran-2-carbaldehyde (1.0 eq) and piperazine (1.5 eq) in DCM (0.2 M), add acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

-

Purify the crude product via flash column chromatography (silica gel, DCM/methanol gradient with 1% TEA).

Comparative Analysis of Synthetic Strategies

| Parameter | Strategy I: Nucleophilic Substitution | Strategy II: Reductive Amination |

| Key Intermediates | 2-(Bromomethyl)-2,3-dihydrobenzofuran | 2,3-Dihydrobenzofuran-2-carbaldehyde |

| Number of Steps | Generally 2-3 steps from common precursors. | Generally 2-3 steps from common precursors. |

| Key Challenge | Control of mono- vs. di-alkylation of piperazine. | Synthesis and stability of the aldehyde intermediate. |

| Reagent Toxicity | Involves NBS (irritant) and potentially lachrymatory bromo-intermediate. | Involves potentially toxic chromium reagents (PCC) or periodinane (DMP). |

| Scalability | Can be challenging to control selectivity on a large scale without a protection strategy. | Generally robust and scalable; one-pot nature is advantageous. |

| Byproducts | Di-alkylated piperazine is the primary organic byproduct. | Over-reduction of the aldehyde to alcohol is a potential side reaction. |

| Overall Yield | Moderate to good, highly dependent on the method used to control selectivity. | Good to excellent. |

Conclusion

The can be effectively achieved through two primary, well-established chemical pathways: nucleophilic substitution and reductive amination. The choice between these strategies depends on factors such as starting material availability, desired scale, and the chemist's preference for managing specific challenges. The nucleophilic substitution route, particularly when employing a mono-protected piperazine, offers a reliable and straightforward approach. The reductive amination pathway represents a more modern and often more efficient one-pot alternative that avoids the handling of potent alkylating agents and the issue of over-alkylation. Both methods provide access to a valuable molecular scaffold with significant potential in the field of drug discovery and development.[1][8]

References

-

Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances. [Link]

-

Corrêa, J. R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3R/H4R. Chemical Biology & Drug Design, 90(2), 317-322. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

-

Corrêa, J. R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3R/H4R. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC. [Link]

-

McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]

-

Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Ciaffo, G. M., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4469. [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

-

Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461. [Link]

-

El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1358. [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-1204. [Link]

-

Singh, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

Sources

- 1. 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3 R/H4 R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine mechanism of action

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Abstract

The novel compound this compound represents a promising scaffold for therapeutic development, sharing structural similarities with agents known to modulate key neurotransmitter systems. This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate its mechanism of action. We will explore a multi-tiered approach, from initial target screening to detailed signaling pathway analysis, grounded in established scientific principles and experimental protocols. This document serves as a roadmap for characterizing the pharmacological profile of this and similar novel chemical entities, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Benzofuran-Piperazine Scaffold

The fusion of a 2,3-dihydro-benzofuran moiety with a piperazine ring creates a privileged scaffold in medicinal chemistry, frequently associated with high affinity for aminergic G-protein coupled receptors (GPCRs). Notably, compounds sharing this core structure have demonstrated significant activity at serotonin (5-HT) and adrenergic receptor subtypes. For instance, the selective 5-HT1A receptor agonist F-15599 incorporates this key structural motif. The specific linkage in this compound suggests a spatial arrangement that could favor interaction with the binding pockets of these and other related receptors.

This guide will therefore proceed under the primary hypothesis that this compound functions as a modulator of serotonergic and/or adrenergic signaling pathways. The following sections will detail the experimental cascade required to test this hypothesis, identify the primary molecular targets, and characterize the downstream functional consequences of receptor interaction.

Phase 1: Initial Target Identification and Binding Characterization

The initial phase of investigation focuses on broadly assessing the binding profile of the compound across a panel of relevant receptors and then quantifying its affinity for the identified primary targets.

Broad-Spectrum Radioligand Binding Screen

A broad-spectrum radioligand binding assay is the first step in identifying potential molecular targets. This experiment will assess the ability of this compound to displace known radiolabeled ligands from a wide array of receptors, transporters, and ion channels.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain commercially available cell lines expressing the human recombinant receptors of interest (e.g., 5-HT receptor subtypes, adrenergic receptor subtypes, dopamine receptors). Culture the cells and harvest them. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-WAY-100635 for 5-HT1A receptors), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Workflow for Primary Target Identification

The following diagram illustrates the workflow for identifying the primary molecular targets of our lead compound.

Caption: Workflow for primary molecular target identification.

Phase 2: Functional Characterization of Receptor Interaction

Once the primary molecular targets have been identified, the next critical step is to determine the functional consequence of the compound binding to these receptors. Is it an agonist, an antagonist, or an inverse agonist?

G-Protein Activation Assay ([35S]GTPγS Binding)

A common downstream effect of GPCR activation is the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells expressing the target receptor as described in the radioligand binding assay protocol.

-

Assay Buffer: Prepare an assay buffer containing GDP, MgCl2, and NaCl.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and the assay buffer.

-

Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the compound concentration. A sigmoidal curve indicates agonism. The EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect) can be determined from this curve. To test for antagonism, the assay is performed in the presence of a known agonist.

Second Messenger Assays

Depending on the G-protein coupling of the target receptor (e.g., Gs, Gi, Gq), different second messenger pathways will be activated. Measuring changes in the levels of these second messengers provides further evidence of the functional activity of the compound.

-

For Gs-coupled receptors: Measure the accumulation of cyclic AMP (cAMP) using an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

For Gi-coupled receptors: Measure the inhibition of forskolin-stimulated cAMP accumulation.

-

For Gq-coupled receptors: Measure the release of intracellular calcium (Ca2+) using a fluorescent calcium indicator dye (e.g., Fura-2 AM) and a fluorescence plate reader.

Hypothetical Signaling Pathway

Based on the structural similarity to known 5-HT1A agonists, a plausible signaling pathway for this compound at the 5-HT1A receptor is illustrated below.

Caption: Hypothetical signaling pathway at the 5-HT1A receptor.

Quantitative Data Summary

The following table presents a template for summarizing the key quantitative data that would be generated from the experiments described above.

| Parameter | Receptor Subtype | Value |

| Binding Affinity (Ki) | 5-HT1A | e.g., 15 nM |

| α1-Adrenergic | e.g., 80 nM | |

| D2 | e.g., >1000 nM | |

| Functional Activity (EC50) | 5-HT1A ([35S]GTPγS) | e.g., 50 nM |

| Efficacy (Emax) | 5-HT1A ([35S]GTPγS) | e.g., 85% (relative to serotonin) |

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By following the proposed experimental workflow, researchers can confidently identify the primary molecular targets, quantify the binding affinity, and characterize the functional activity of this novel compound. The data generated will be crucial for guiding further preclinical and clinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology profiling. Future studies should aim to explore the in vivo effects of the compound in relevant animal models of neuropsychiatric or cardiovascular disorders, depending on the confirmed pharmacological profile.

References

-

Newman-Tancredi, A., et al. (2007). F-15599, a highly selective 5-HT1A receptor agonist with potent, orally active antidepressant and anxiolytic properties. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1266-1279. [Link]

The Multifaceted Biological Activities of Benzofuran-Piperazine Derivatives: A Technical Guide for Drug Discovery

Foreword

In the ever-evolving landscape of medicinal chemistry, the fusion of privileged scaffolds to create novel molecular entities with enhanced therapeutic potential is a cornerstone of drug discovery. Among these, the hybridization of the benzofuran nucleus with the versatile piperazine moiety has given rise to a class of compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of benzofuran-piperazine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the causality behind experimental design and providing validated, step-by-step protocols for key biological assays. Our objective is to not only present the current state of knowledge but also to inspire further innovation in the development of this promising class of therapeutic agents.

The Benzofuran-Piperazine Hybrid: A Privileged Scaffold in Medicinal Chemistry

The benzofuran ring system, a bicyclic structure composed of a fused benzene and furan ring, is a common motif in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Its inherent planarity and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another key pharmacophore known for its ability to modulate the physicochemical properties of molecules, improve pharmacokinetic profiles, and interact with various biological targets.[3][4]

The strategic combination of these two scaffolds results in hybrid molecules with unique three-dimensional conformations and electronic properties, enabling them to interact with a diverse range of biological targets with high affinity and specificity. This guide will delve into the specific applications of these derivatives in oncology, infectious diseases, and neurology, highlighting the chemical nuances that drive their biological effects.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzofuran-piperazine derivatives have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a variety of human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells, including uncontrolled proliferation, evasion of apoptosis, and cell cycle dysregulation.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism through which benzofuran-piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[6] Studies have shown that certain derivatives can trigger the apoptotic cascade in cancer cells, leading to their systematic elimination.[6] Another key mechanism is the disruption of the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation.[7]

Diagram: Generalized Apoptotic Pathway

Caption: Critical structural elements influencing the anticancer activity of benzofuran-piperazine derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzofuran-piperazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8c | A549 (Lung) | 0.12 | [6] |

| 8d | A549 (Lung) | 0.43 | [6] |

| Compound 37e | A549 (Lung) | <10 | [7] |

| Compound 37e | HeLa (Cervical) | <10 | [7] |

| Compound 37e | SGC7901 (Gastric) | <10 | [7] |

| Compound 37e | HCT116 (Colon) | <10 | [7] |

| Compound 37e | MCF-7 (Breast) | <10 | [7] |

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Benzofuran-piperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, positioning them as potential leads for the development of new anti-infective drugs. [2][4]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of these compounds is often attributed to their ability to disrupt the integrity of microbial cell membranes or interfere with essential cellular processes. [3]The lipophilic nature of the benzofuran moiety can facilitate penetration of the microbial cell wall, while the piperazine ring can interact with key enzymes or cellular components. [3]One proposed mechanism involves the electrostatic interaction between the positively charged quaternary ammonium group (if present) and the negatively charged microbial cell wall, leading to cell lysis. [3]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran-piperazine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 7d | Staphylococcus aureus | - | [8] |

| Benzofuran analog | Escherichia coli | 0.39-3.12 | [9] |

| Benzofuran analog | Staphylococcus aureus | 0.39-3.12 | [9] |

| Benzofuran analog | Methicillin-resistant S. aureus | 0.39-3.12 | [9] |

| Benzofuran analog | Bacillus subtilis | 0.39-3.12 | [9] |

| Benzofuran analog | Candida albicans | - | [9] |

Note: Specific MIC values for compound 7d were not provided in the source material, but it was identified as the most active derivative against S. aureus.

Neurological Activity: Modulating Neurotransmitter Systems and Neuroprotection

Benzofuran-piperazine derivatives have also shown potential in the treatment of neurological disorders, particularly those involving the cholinergic system and neurodegeneration. [10]

Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Several benzofuran-piperazine derivatives have been identified as potent AChE inhibitors. [2]

Neuroprotective Effects

Beyond AChE inhibition, some derivatives have demonstrated neuroprotective properties, shielding neurons from damage induced by factors such as oxidative stress and excitotoxicity. [11]This dual activity of AChE inhibition and neuroprotection makes them particularly attractive candidates for the development of disease-modifying therapies for neurodegenerative conditions.

Quantitative Data on Acetylcholinesterase Inhibitory Activity

The following table shows the in vitro AChE inhibitory activity (IC50 values) of representative benzofuran-piperazine derivatives.

| Compound ID | IC50 (µM) | Reference |

| Compound 7c | 0.058 | [4] |

| Compound 7e | 0.086 | [4] |

Experimental Protocols

To ensure the reproducibility and validity of research in this field, this section provides detailed, step-by-step protocols for the key biological assays discussed in this guide.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours. [1]2. Compound Treatment: Treat the cells with various concentrations of the benzofuran-piperazine derivatives for the desired exposure time (e.g., 24-72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well. [1]4. Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [1]5. Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals. [1]6. Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. [1]

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Preparation: Prepare cell suspensions and adjust the concentration to 2 x 10^6 cells/mL. [12]2. Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while gently vortexing. Store on ice for at least 30 minutes. [12]3. Washing: Pellet the cells by centrifugation and wash twice with HBSS containing 2% FBS. [12]4. Staining: Resuspend the cell pellet in 500 µL of PI solution and 500 µL of RNase solution. [12]5. Incubation: Incubate in the dark for 30 minutes at room temperature. [12]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, keeping them cold and protected from light. [12]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Collection: Induce apoptosis in your cell population and collect the cells by centrifugation. [13]2. Washing: Wash the cells with PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [13]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [13]6. Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. [13]

Conclusion and Future Perspectives

The benzofuran-piperazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, infectious diseases, and neurology. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their translation into clinical candidates.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical evaluation in relevant animal models is necessary to validate the therapeutic potential and assess the safety profiles of these derivatives.

By leveraging the principles of medicinal chemistry and embracing a multidisciplinary approach, the full therapeutic potential of benzofuran-piperazine derivatives can be unlocked, paving the way for the development of next-generation medicines to address unmet medical needs.

References

- [Reference to a general medicinal chemistry textbook or review on privileged scaffolds]

- Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. (URL not available)

-

Liu, Y., Wu, Z., Li, M., Gao, H., Wan, C., & Mao, Z. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 91, 129378. [Link]

- [Reference to a review on piperazine in medicinal chemistry]

-

Yadav, P., & Kumar, R. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15729-15746. [Link]

-

Besli, N., El Fadili, M., El-Kotamy, R., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 1365389. [Link]

-

Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of the Iranian Chemical Society, 20(8), 1-28. [Link]

-

Guleria, M., Malhan, A., Teli, G., & Jain, S. K. (2025). Design strategies, structural insights, and biological potential of amyloid-beta inhibitors in Alzheimer's disease. ResearchGate. [Link]

- [Reference to a review on cell cycle analysis]

-

Asati, V., & Srivastava, S. K. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Medicinal Chemistry Research, 21(9), 2346-2352. [Link]

-

Li, W., Li, Y., Wang, Y., Zhang, Y., & Wang, L. (2021). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. Bioorganic Chemistry, 115, 105193. [Link]

-

Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1435-1440. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahfadi, Y. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2826. [Link]

- [Reference to a general review on antimicrobial drug discovery]

- [Reference to a review on neurodegener

- [Reference to a review on Alzheimer's disease]

- [Reference to a review on antimicrobial resistance]

-

Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. [Link]

- [Reference to a review on benzofuran synthesis]

- [Reference to a review on piperazine synthesis]

-

DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. [Link]

- [Reference to a review on apoptosis]

- [Reference to a review on drug discovery]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijbpas.com [ijbpas.com]

- 7. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Benzofuran Derivatives Substitute for the Discriminative Stimulus Effe" by Candace Johnson [scholarworks.wmich.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Receptor Binding Profile of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Abstract

This technical guide provides a comprehensive analysis of the receptor binding profile of the novel scaffold, 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine. This compound and its derivatives, often referred to as the LINS01 series, have emerged as promising candidates for CNS drug discovery. Initially characterized as ligands for histamine H3 and H4 receptors, emerging evidence reveals a broader pharmacodynamic spectrum, including interactions with dopaminergic and potentially other CNS receptors. This document synthesizes the available preclinical data, outlines detailed methodologies for comprehensive receptor profiling, and discusses the implications of its polypharmacology. The guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Emergence of a Privileged Scaffold

The this compound core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, distinct receptor targets. The inherent structural rigidity of the dihydro-benzofuran moiety, combined with the versatile substitution possibilities of the piperazine ring, allows for the fine-tuning of receptor affinity and selectivity.

Initial investigations into this class of compounds identified them as antagonists of the histamine H3 and H4 receptors, suggesting potential therapeutic applications in neuroinflammatory and cognitive disorders.[1] Subsequent studies have revealed that these compounds also possess affinity for dopamine D2 and D3 receptors, highlighting a multi-target profile that is increasingly recognized as a key attribute for effective CNS therapeutics.[2][3] This guide will delve into the known receptor interactions of this compound series and provide a roadmap for its comprehensive pharmacological characterization.

Known Receptor Binding Profile

The LINS01 series, derivatives of the core this compound structure, has been primarily evaluated for its affinity at histamine and dopamine receptors.

Histamine Receptor Interactions

Studies have consistently demonstrated that the LINS01 series exhibits notable affinity for histamine H3 and H4 receptors. Functional assays, such as BRET (Bioluminescence Resonance Energy Transfer) to assess Gi1 coupling, have characterized these compounds as antagonists at these receptors.[1] This antagonistic activity at H3 receptors, which act as presynaptic autoreceptors and heteroreceptors, can modulate the release of various neurotransmitters, including acetylcholine, norepinephrine, and serotonin, contributing to the pro-cognitive effects observed with H3 antagonists.

Dopamine Receptor Interactions

Further investigations have revealed that derivatives of this compound also bind to dopamine D2 and D3 receptors with low to moderate affinity.[2][3] The affinity for these receptors appears to be influenced by the substitution on the piperazine nitrogen. This dual-target activity on both histaminergic and dopaminergic systems is of significant interest for the treatment of complex neuropsychiatric disorders like schizophrenia, where both neurotransmitter systems are implicated.

Expanded Receptor Screening: A Predictive Overview

While specific, publicly available screening data for this compound against a broad panel of CNS targets is limited, the arylpiperazine moiety is a well-established pharmacophore for a range of aminergic G-protein coupled receptors (GPCRs).[4] Based on the known pharmacology of structurally related compounds, it is highly probable that this scaffold will exhibit affinity for various serotonin (5-HT) and adrenergic (α and β) receptor subtypes.

Commercial broad-panel screening services, such as the Eurofins SafetyScreen44 panel, are typically employed to identify such off-target interactions early in the drug discovery process.[5][6] These panels assess binding against a wide array of targets, including GPCRs, ion channels, transporters, and enzymes, providing a comprehensive safety and polypharmacology profile.

Quantitative Binding Affinities (Ki)

The following table summarizes the known and predicted binding affinities of this compound and its derivatives. The data for histamine and dopamine receptors are derived from published studies on the LINS01 series. The affinities for other CNS receptors are predictive, based on the known pharmacology of the arylpiperazine scaffold, and represent typical ranges observed for this class of compounds.

| Receptor Target Family | Receptor Subtype | Known/Predicted Affinity (Ki, nM) | Functional Activity |

| Histamine | H3 | 10 - 100 | Antagonist |

| H4 | 100 - 1000 | Antagonist | |

| Dopamine | D2 | 300 - 5500 | - |

| D3 | 300 - 1500 | - | |

| Serotonin (Predicted) | 5-HT1A | 1 - 100 | Agonist/Partial Agonist |

| 5-HT2A | 10 - 500 | Antagonist | |

| 5-HT2C | 50 - 1000 | Antagonist | |

| 5-HT6 | 10 - 200 | Antagonist | |

| 5-HT7 | 20 - 500 | Antagonist | |

| Adrenergic (Predicted) | α1A | 10 - 500 | Antagonist |

| α1B | 20 - 1000 | Antagonist | |

| α2A | 50 - 2000 | Antagonist | |

| β1 | >1000 | - | |

| β2 | >1000 | - | |

| Muscarinic (Predicted) | M1-M5 | >1000 | - |

Experimental Protocols for Comprehensive Profiling

To fully elucidate the receptor binding profile of this compound, a tiered approach of in vitro assays is recommended.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.

4.1.1. General Protocol for GPCR Radioligand Binding Assay

-

Membrane Preparation:

-

Utilize cell lines recombinantly expressing the human receptor of interest (e.g., CHO-K1, HEK293).

-

Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, include a high concentration of a known, non-labeled ligand for the target receptor.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.1.2. Specific Radioligands for Key CNS Targets

| Receptor Target | Recommended Radioligand |

| Dopamine D2 | [³H]-Spiperone |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT |

| Serotonin 5-HT2A | [³H]-Ketanserin |

| Adrenergic α1 | [³H]-Prazosin |

| Adrenergic α2 | [³H]-Rauwolscine |

| Muscarinic (non-selective) | [³H]-N-methylscopolamine ([³H]NMS) |

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

4.2.1. cAMP Accumulation Assay (for Gi/s-coupled receptors)

This assay is suitable for receptors that signal through the modulation of adenylyl cyclase, such as histamine H3 (Gi-coupled) and β-adrenergic (Gs-coupled) receptors.

-

Cell Culture: Use cells expressing the receptor of interest.

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For antagonist mode, stimulate the cells with a known agonist in the presence of varying concentrations of the test compound.

-

For agonist mode, treat the cells with varying concentrations of the test compound alone.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For agonists, plot cAMP levels against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

-

For antagonists, plot the response to the agonist against the antagonist concentration to determine the IC50 and subsequently the Kb (equilibrium dissociation constant for the antagonist).

-

4.2.2. Calcium Flux Assay (for Gq-coupled receptors)

This assay is suitable for receptors that signal through the release of intracellular calcium, such as serotonin 5-HT2A and muscarinic M1/M3/M5 receptors.

-

Cell Culture: Use cells expressing the receptor of interest.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

Measure the baseline fluorescence.

-

Add the test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing).

-

Monitor the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Quantify the peak fluorescence response.

-

Determine EC50/Emax for agonists and IC50/Kb for antagonists.

-

Signaling Pathways and Functional Implications

The interaction of this compound with its primary targets, the histamine H3 and dopamine D2/D3 receptors, initiates distinct intracellular signaling cascades.

Histamine H3 Receptor Signaling

The H3 receptor is a constitutively active, Gi/o-coupled GPCR. Its antagonism by the this compound scaffold would lead to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling pathways involved in synaptic plasticity and neurotransmitter release.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. eurofins.com [eurofins.com]

pharmacology of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

An In-Depth Technical Guide to the Pharmacology of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine and its Derivatives

Foreword: A Senior Application Scientist's Perspective

Section 1: Synthesis and Chemical Rationale

The strategic hybridization of a 2,3-dihydrobenzofuran core with a piperazine ring forms the basis of this compound series. The dihydrobenzofuran group is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in key interactions with various biological targets.[1] The piperazine ring is a ubiquitous pharmacophore, prized for its ability to be readily substituted, allowing for the fine-tuning of a compound's affinity, selectivity, and physicochemical properties.[2]

The synthesis of the LINS01 series, which includes the parent compound this compound, follows a logical and efficient pathway. The core strategy involves a nucleophilic substitution reaction where a suitably functionalized piperazine displaces a leaving group on the methyl position of the dihydrobenzofuran ring. This approach is robust and allows for the generation of a diverse library of analogues by simply varying the substituent on the piperazine nitrogen.[3][4]

Caption: H4R antagonism by LINS01 compounds blocks pro-inflammatory signaling.

Dopamine D2/D3 Receptor Engagement: A Neuropharmacological Dimension

Further investigation revealed that this scaffold also interacts with dopaminergic receptors, specifically the D2 and D3 subtypes. [5][6]This finding is significant, as dopamine signaling is central to motor control, motivation, and numerous psychiatric disorders. The ability of a single compound to modulate both histaminergic and dopaminergic systems opens up possibilities for treating complex neuropsychiatric conditions.

The neuropharmacological profile was explored using an in vitro model of cocaine-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line. [5]Cocaine elevates synaptic dopamine levels, leading to overstimulation of dopamine receptors and subsequent neurotoxic effects. [5][6]In this model, pretreatment with LINS01 compounds was found to protect the cells from cocaine-induced death. This neuroprotective effect was comparable to that of known D2R antagonists like haloperidol and metoclopramide, strongly suggesting that the LINS01 series exerts its protective action through the antagonism of dopamine receptors. [5][6]Importantly, the compounds themselves did not exhibit neurotoxicity when administered alone. [5]

Section 3: Preclinical Efficacy and Therapeutic Potential

The dual-receptor activity translates into promising preclinical data in distinct therapeutic areas.

Anti-inflammatory Efficacy in an Asthma Model

The H4R antagonist activity points directly to a potential role in treating inflammatory conditions like asthma. [4][7]This hypothesis was tested in a murine model of allergic asthma. In this model, mice are sensitized to ovalbumin to induce an allergic phenotype and then challenged to provoke an inflammatory response in the lungs.

Treatment with LINS01 compounds demonstrated significant anti-inflammatory effects. [7]Specifically, LINS01005 and LINS01007 were shown to reduce the infiltration of eosinophils—a key cell type in allergic inflammation—into the bronchoalveolar lavage fluid. [3][7]Furthermore, they decreased the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. [7]These findings provide strong in vivo validation of the therapeutic potential of H4R antagonism by this chemical class.

Table 2: In Vivo Anti-inflammatory Effects of Select LINS01 Derivatives

| Compound | Effect on Eosinophil Count | Effect on COX-2 Expression | Therapeutic Implication | Reference |

|---|---|---|---|---|

| LINS01005 | Significant Reduction | Reduced | Potential Asthma Therapeutic | [7] |

| LINS01007 | Significant Reduction | Not Reported | Potential Asthma Therapeutic | [3]|

Neuroprotective Potential

The in vitro data showing protection against cocaine-induced cell death highlights a potential application in the context of substance abuse disorders. [5][6]By antagonizing dopamine receptors, these compounds could potentially mitigate the neurotoxic effects of stimulants. The LINS01011 compound, in particular, showed a robust effect by significantly decreasing the release of lactate dehydrogenase (LDH), a marker of cell damage. [6]This dual histamine-dopamine profile could be advantageous, as the histamine system is also implicated in addiction and reward pathways.

Section 4: Core Experimental Protocols

To ensure scientific rigor and reproducibility, the protocols used to characterize these compounds must be robust and self-validating. Below are outlines of the key methodologies.

Protocol 4.1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor in a membrane preparation.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transfected with H3R or H4R).

-

Incubate a fixed concentration of the radioligand (e.g., [³H]-Nα-methylhistamine for H3R) with the membrane preparation in the presence of varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 (concentration causing 50% inhibition).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

-

Validation: The system is validated by running a known standard ligand in parallel to ensure the assay performs within expected parameters.

Protocol 4.2: In Vitro Neuroprotection Assay (MTT & LDH)

-

Objective: To assess the ability of a test compound to protect cells from a specific neurotoxic insult.

-

Principle: Cell viability is measured using the MTT assay (which measures metabolic activity) and cell death is quantified by the release of lactate dehydrogenase (LDH) into the culture medium.

-

Methodology:

-

Culture SH-SY5Y neuroblastoma cells in appropriate media.

-

Pre-incubate cells with various concentrations of the LINS01 test compound or a positive control (e.g., haloperidol) for a defined period.

-

Introduce the neurotoxic agent (e.g., 2.5 mM cocaine) to the culture wells (excluding negative controls).

-

Incubate for 48 hours.

-

For MTT Assay: Add MTT reagent to the wells. Live cells convert the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at ~570 nm. Higher absorbance correlates with higher viability.

-

For LDH Assay: Collect the cell culture supernatant. Use a commercial LDH cytotoxicity kit to measure the enzymatic activity of LDH in the supernatant. Higher LDH activity indicates greater cell death/membrane damage.

-

-

Validation: The assay includes controls for untreated cells (100% viability), cells treated only with the neurotoxin (maximum damage), and cells treated with a known neuroprotective agent.

Section 5: Pharmacokinetic and Toxicological Considerations

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is critical for its development.

-

Pharmacokinetics: While specific pharmacokinetic data for this compound is not extensively published, we can infer properties from its constituent moieties. Piperazine is generally absorbed rapidly after oral administration and is primarily excreted in the urine. [8][9]The dihydrobenzofuran component adds lipophilicity, which is essential for crossing biological membranes, including the blood-brain barrier. A related benzofuran-piperazine derivative was reported to have a log D value of 3.63, suggesting it is sufficiently lipophilic for potential CNS activity. [10]* Toxicology: The available data is promising. The LINS01 series has consistently shown low cytotoxicity in various mammalian cell lines. [4][7]Furthermore, direct neurotoxicity studies in SH-SY5Y cells found the compounds to be non-toxic at the concentrations tested, which is a critical prerequisite for any potential neuropharmacological agent. [5][6]

Conclusion and Future Trajectory

The this compound scaffold represents a validated starting point for the development of novel therapeutics. The core pharmacology identifies these compounds as antagonists at histamine H3/H4 receptors and ligands at dopamine D2/D3 receptors. This dual activity has been translated into compelling preclinical evidence of efficacy in models of inflammation (asthma) and neuroprotection.

The path forward requires a systematic and data-driven approach:

-

Lead Optimization: Further structure-activity relationship (SAR) studies are needed to enhance potency and selectivity for the desired targets (e.g., increasing H4R affinity over H3R for a dedicated anti-inflammatory agent, or optimizing the H4/D2 balance for a novel antipsychotic).

-

Comprehensive ADMET Profiling: In-depth in vivo pharmacokinetic studies are essential to determine oral bioavailability, half-life, and brain penetration.

-

Expanded Efficacy Models: The therapeutic potential should be explored in other relevant animal models, such as those for neuropathic pain, cognitive disorders, or other inflammatory conditions.

-

Safety Pharmacology: A full safety assessment, including cardiovascular and off-target liability panels, is required before any consideration for clinical development.

This class of compounds stands as a testament to the power of rational drug design, where privileged chemical structures are combined to create novel molecules with multifaceted and therapeutically relevant pharmacological profiles.

References

-

Corrêa, M. F., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H 3 R/H 4 R. Chemical Biology & Drug Design, 90(2), 317-322. [Link] [7]2. Corrêa, M. F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 825. [Link] [3][11]3. ResearchGate. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. [Link] [4]4. dos Santos, T. H. G., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1653-1663. [Link] [5]5. Corrêa, M. F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. National Center for Biotechnology Information. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3 R/H4 R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Dihydro-benzofuran-piperazines: A Technical Guide for Drug Development Professionals

Abstract

The dihydro-benzofuran-piperazine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this important class of compounds. We will explore the synthetic strategies for derivatization, detail the experimental protocols for biological evaluation, and analyze the key structural features that govern their pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the dihydro-benzofuran-piperazine core.

Introduction: The Dihydro-benzofuran-piperazine Scaffold - A Privileged Core in Neuropharmacology

The fusion of a 2,3-dihydrobenzofuran moiety with a piperazine ring creates a unique chemical architecture that has proven to be a fertile ground for the discovery of potent and selective ligands for various central nervous system (CNS) targets. The dihydrobenzofuran group can be considered a bioisostere of a substituted phenyl ring, offering a distinct three-dimensional conformation and electronic distribution. The piperazine ring, a common pharmacophore in many CNS-active drugs, provides a basic nitrogen atom crucial for receptor interaction and allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1]

This guide will focus primarily on the SAR of dihydro-benzofuran-piperazines as ligands for serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of a spectrum of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[2][3] Understanding how structural modifications to this scaffold influence receptor affinity and functional activity is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.

Synthetic Strategies for Dihydro-benzofuran-piperazine Analogs

The synthesis of a library of dihydro-benzofuran-piperazine derivatives is essential for a thorough exploration of their SAR. A general and flexible synthetic route is outlined below, allowing for the introduction of diversity at key positions of the scaffold.

Synthesis of the Core Scaffold: 1-((2,3-Dihydrobenzofuran-2-yl)methyl)piperazine

A common synthetic approach to the core scaffold involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of 1-((2,3-Dihydrobenzofuran-2-yl)methyl)piperazine

-

Step 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol. This intermediate can be prepared from salicylaldehyde through a multi-step synthesis involving protection of the hydroxyl group, followed by reaction with an appropriate C2 synthon and subsequent cyclization and deprotection. A variety of methods for the synthesis of 2,3-dihydrobenzofurans have been reported.[2][4]

-

Step 2: Conversion to 2-(Chloromethyl)-2,3-dihydrobenzofuran. The alcohol is converted to the corresponding alkyl chloride, a reactive electrophile for the subsequent piperazine alkylation.

-

To a solution of (2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-2,3-dihydrobenzofuran. This intermediate is often used in the next step without further purification.

-

-

Step 3: Mono-N-Alkylation of Piperazine. To control selectivity and avoid dialkylation, a mono-protected piperazine, such as N-Boc-piperazine, is typically used.[5][6]

-

To a solution of N-Boc-piperazine (1.1 eq.) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq.).

-

Add the crude 2-(chloromethyl)-2,3-dihydrobenzofuran (1.0 eq.) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain tert-butyl 4-((2,3-dihydrobenzofuran-2-yl)methyl)piperazine-1-carboxylate.

-

-

Step 4: Deprotection of the Boc Group. The final step involves the removal of the Boc protecting group to yield the desired core scaffold.[7][8]

-

Dissolve the Boc-protected piperazine from the previous step in a suitable solvent like DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt.

-

To obtain the free base, neutralize the salt with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

-

Caption: Synthetic workflow for the core dihydro-benzofuran-piperazine scaffold.

Biological Evaluation: A Methodological Overview

A comprehensive assessment of the biological activity of dihydro-benzofuran-piperazine derivatives requires a suite of in vitro assays to determine their affinity for target receptors and their functional consequences.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A and D2 Receptors

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT1A or D2 receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors like MgCl2).

-

Competition Binding:

-

In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]spiperone for D2), and varying concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of a known non-labeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.

-

Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Differentiating Agonists from Antagonists

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/antagonist.

Many 5-HT1A and D2 receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Assay

-

Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate the test compound with a known agonist.

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

GPCR activation can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and G-protein-independent signaling.

Experimental Protocol: β-Arrestin Recruitment Assay

-

Cell Line: Utilize a cell line engineered to express the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using enzyme fragment complementation technology).

-

Compound Incubation: Treat the cells with the test compounds.

-

Signal Detection: If the compound induces receptor activation and β-arrestin recruitment, the two protein fragments will come into close proximity, generating a measurable signal (e.g., luminescence or fluorescence).

-

Data Analysis: Quantify the signal to determine the potency and efficacy of the compound in promoting β-arrestin recruitment.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of dihydro-benzofuran-piperazines can be finely tuned by modifying three key structural regions: the dihydro-benzofuran ring, the piperazine ring, and the substituent on the second nitrogen of the piperazine.

Modifications of the Dihydro-benzofuran Ring